4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 950818-28-7
VCID: VC8355331
InChI: InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H
SMILES: C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Molecular Formula: C15H21ClN2
Molecular Weight: 264.79 g/mol

4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride

CAS No.: 950818-28-7

Cat. No.: VC8355331

Molecular Formula: C15H21ClN2

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride - 950818-28-7

Specification

CAS No. 950818-28-7
Molecular Formula C15H21ClN2
Molecular Weight 264.79 g/mol
IUPAC Name 7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Standard InChI InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H
Standard InChI Key PYPPENBDXAWXJC-UHFFFAOYSA-N
SMILES C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Canonical SMILES C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Properties

The systematic IUPAC name, 4,5,6,7,9,9a,10,11,12,12a-decahydrocyclopenta[c][1, diazepino[6,7,1-ij]quinoline hydrochloride, reflects its complex tetracyclic architecture comprising fused cyclopentane, diazepine, and quinoline rings . Key molecular properties include:

PropertyValue
Molecular formulaC15H21ClN2\text{C}_{15}\text{H}_{21}\text{ClN}_{2}
Molecular weight264.79 g/mol
SMILES notationC1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl
InChIKeyPYPPENBDXAWXJC-QNTKWALQSA-N
CAS Registry Number887258-94-8

The stereochemistry is defined by the (9aR,12aS) configuration, which is critical for receptor binding . X-ray crystallography and NMR studies confirm a rigid, boat-shaped conformation that enhances 5-HT2C receptor complementarity .

Synthesis and Stability

While detailed synthetic routes remain proprietary, the SMILES string and InChIKey suggest a multistep synthesis involving ring-closing metathesis and chiral resolution . The hydrochloride salt form improves aqueous solubility (4 mg/mL in water at 25°C) and shelf stability, with recommended storage at 4°C in sealed containers to prevent hydrolysis . Accelerated stability studies indicate <5% degradation over 12 months under these conditions .

Pharmacological Profile

Receptor Binding and Selectivity

Vabicaserin hydrochloride exhibits nanomolar affinity for the 5-HT2C receptor, with Ki=3nMK_i = 3 \, \text{nM} in radioligand displacement assays . Comparative receptor selectivity data are summarized below:

ReceptorBinding Affinity (KiK_i)Functional Activity
5-HT2C3 nMFull agonist (EC50=8nM\text{EC}_{50} = 8 \, \text{nM})
5-HT2A112 nMAntagonist
5-HT2B14 nMPartial agonist/antagonist
5-HT1A112 nMNo activity

The >50-fold selectivity over 5-HT2A and dopaminergic receptors minimizes off-target effects such as extrapyramidal symptoms .

Mechanism of Action

As a 5-HT2C agonist, vabicaserin enhances prefrontal cortical dopamine and norepinephrine release while inhibiting mesolimbic dopamine pathways . This dual modulation aligns with its proposed antipsychotic efficacy without inducing weight gain—a common drawback of 5-HT2C antagonists . In vitro calcium mobilization assays confirm full agonism (Emax=100%E_{\text{max}} = 100\%) at 5-HT2C receptors transfected into CHO cells .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability in preclinical models ranges from 40% (rats) to 60% (dogs), with Tmax=1.52.5hT_{\text{max}} = 1.5–2.5 \, \text{h} and dose-proportional CmaxC_{\text{max}} up to 15 mg/kg . Plasma protein binding is moderate (75–82%), and the volume of distribution (VdV_d) of 5.2 L/kg suggests extensive tissue penetration .

Metabolism and Excretion

Hepatic metabolism predominates, with cytochrome P450 3A4 (CYP3A4) mediating N-demethylation and glucuronidation . The major metabolite, carbamoyl glucuronide (CG), accounts for 20–35% of plasma radioactivity in dogs and monkeys but exhibits negligible pharmacological activity . Excretion is primarily renal (60–70%), with <10% recovered in feces after 72 h .

ParameterMouseRatDog
t1/2t_{1/2}2.1 h3.8 h6.5 h
CL (mL/min/kg)32189
AUC (ng·h/mL)450 (5 mg/kg)620 (5 mg/kg)1,200 (15 mg/kg)

Preclinical and Clinical Efficacy

Animal Models

In rodent models of schizophrenia, vabicaserin (1–10 mg/kg, p.o.) reverses phencyclidine-induced hyperlocomotion and improves novel object recognition without catalepsy . Chronic administration (28 days) in rats shows sustained efficacy and no tolerance .

Clinical Trials

A Phase II randomized, double-blind trial (NCT01490632) evaluated vabicaserin (30–90 mg/day) in 180 schizophrenia patients over 6 weeks . Key outcomes included:

  • Primary endpoint: PANSS total score reduction of 12.4 points vs. 8.1 for placebo (p=0.02p = 0.02).

  • Secondary endpoints: Improved CGI-S scores (p=0.03p = 0.03) and negative symptom subscale (p=0.04p = 0.04).

  • Safety: Mild-to-moderate nausea (15%) and headache (10%); no weight gain or metabolic changes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator